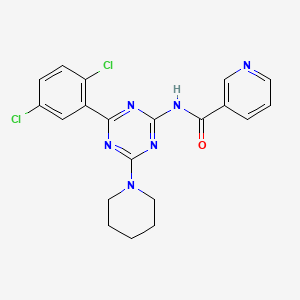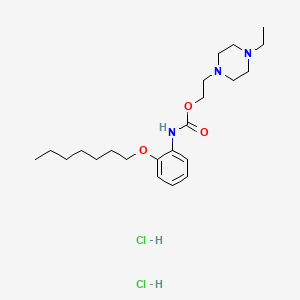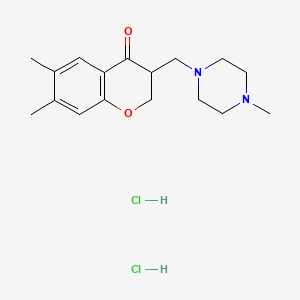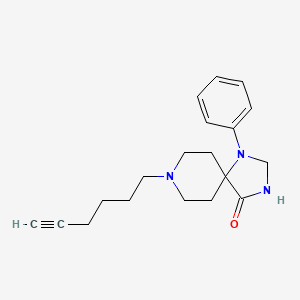
1,3,8-Triazaspiro(4.5)decan-4-one, 8-(hex-5-ynyl)-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,8-Triazaspiro(4.5)decan-4-one, 8-(hex-5-ynyl)-1-phenyl- is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure where two rings are connected through a single atom. The presence of nitrogen atoms in the ring structure makes it a triaza compound, which can exhibit interesting chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-Triazaspiro(4.5)decan-4-one, 8-(hex-5-ynyl)-1-phenyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the spirocyclic structure through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the hex-5-ynyl and phenyl groups through substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3,8-Triazaspiro(4.5)decan-4-one, 8-(hex-5-ynyl)-1-phenyl- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents like ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1,3,8-Triazaspiro(4
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3,8-Triazaspiro(4.5)decan-4-one, 8-(hex-5-ynyl)-1-phenyl- involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the compound’s structure and functional groups.
Comparación Con Compuestos Similares
Similar Compounds
1,3,8-Triazaspiro(4.5)decan-4-one: Lacks the hex-5-ynyl and phenyl groups.
8-(Hex-5-ynyl)-1-phenyl-1,3,8-triazaspiro(4.5)decan-4-one: Similar structure but different substitution pattern.
Uniqueness
The unique combination of the spirocyclic structure with hex-5-ynyl and phenyl groups may impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
102504-84-7 |
|---|---|
Fórmula molecular |
C19H25N3O |
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
8-hex-5-ynyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C19H25N3O/c1-2-3-4-8-13-21-14-11-19(12-15-21)18(23)20-16-22(19)17-9-6-5-7-10-17/h1,5-7,9-10H,3-4,8,11-16H2,(H,20,23) |
Clave InChI |
IMXPKRIBUDLIBF-UHFFFAOYSA-N |
SMILES canónico |
C#CCCCCN1CCC2(CC1)C(=O)NCN2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


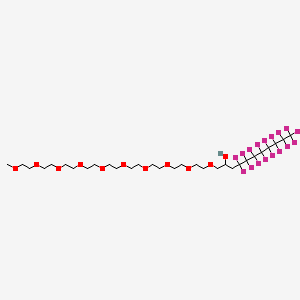
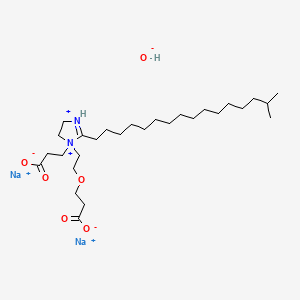
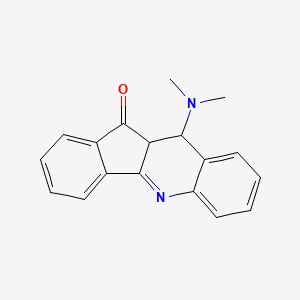
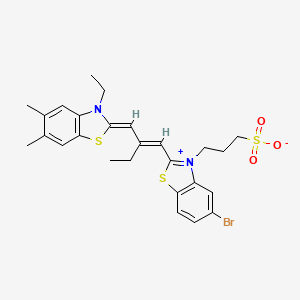
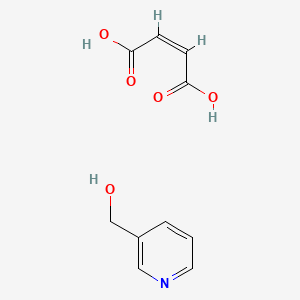

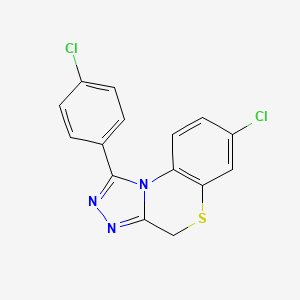
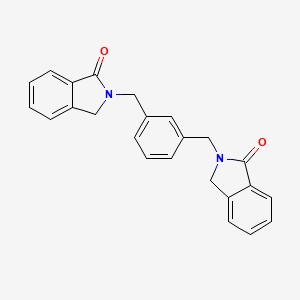

![4-Methyl-5-[4-[(1-methylethyl)thio]phenyl]-3-octyloxazolidin-2-one](/img/structure/B12738162.png)
